molecular formula C22H24FN7O2 B3017043 (3-(4-fluorophenyl)-1H-pyrazol-5-yl)(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)methanone CAS No. 1239692-75-1

(3-(4-fluorophenyl)-1H-pyrazol-5-yl)(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)methanone

Cat. No. B3017043
CAS RN: 1239692-75-1
M. Wt: 437.479
InChI Key: KONVDWGNFRUDEZ-UHFFFAOYSA-N
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Description

The compound of interest, "(3-(4-fluorophenyl)-1H-pyrazol-5-yl)(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)methanone," is a complex molecule that appears to incorporate several functional groups and structural motifs common in medicinal chemistry. These include a pyrazole ring, a fluorophenyl group, a morpholine ring, and a piperazine moiety. Such structures are often seen in drug design due to their potential interactions with biological targets.

Synthesis Analysis

The synthesis of related compounds has been described in the literature. For instance, enaminones were synthesized by refluxing ketones with dimethylformamide dimethylacetal (DMF-DMA) without any solvent, leading to the formation of compounds with piperazine or morpholine moieties . Although the exact synthesis of the compound is not detailed, the methods used for similar structures involve multi-step reactions, often starting with simple ketones and building complexity through the addition of various reagents and functional groups.

Molecular Structure Analysis

The molecular structure of compounds containing morpholine moieties has been confirmed using single crystal X-ray crystallography . This technique allows for the precise determination of the three-dimensional arrangement of atoms within a molecule, which is crucial for understanding the compound's potential interactions with biological targets. The presence of a fluorophenyl group in the compound suggests potential for enhanced binding affinity due to the electronegative nature of fluorine.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds include the reaction of enaminones with urea and substituted benzaldehydes in the presence of glacial acetic acid to yield dihydropyrimidinone derivatives . These reactions are typically performed under acidic conditions and can result in good yields of the desired products. The specific reactions for the synthesis of the compound would likely involve similar condensation and substitution steps.

Physical and Chemical Properties Analysis

While the physical and chemical properties of the specific compound are not detailed in the provided papers, the properties of similar compounds can be inferred. Dihydropyrimidinone derivatives containing piperazine or morpholine moieties are likely to have good solubility in polar solvents due to the presence of heteroatoms that can engage in hydrogen bonding . The fluorine atom in the compound would contribute to its lipophilicity, potentially affecting its ability to cross biological membranes.

Scientific Research Applications

Antiproliferative Activity

The compound (4-(6-Fluorobenzo[d]isoxazol-3-yl) piperidin-1-yl)(morpholino)methanone, a variant of the queried chemical, has been studied for its antiproliferative activity. Its structure was characterized using various spectroscopic methods and X-ray diffraction studies. This research suggests potential applications in inhibiting cell proliferation, which could have implications in cancer research (Prasad et al., 2018).

Antitumor Activity

Another study investigated a compound with structural similarities, 3-Amino-4-morpholino-1H-indazol-1-yl(3-fluorophenyl)methanone, for its antitumor properties. This research highlighted its distinct inhibition on the proliferation of various cancer cell lines (Tang & Fu, 2018).

Antibacterial and Antifungal Properties

A related compound, novel 1,5-disubstituted pyrazole and isoxazole derivatives, showed promising antibacterial and antifungal activities. This study extends the potential medical applications of these chemical structures to the field of infectious diseases (Sanjeeva, Reddy & Venkata, 2022).

Enzyme Inhibitory Activities

Derivatives of 1-Phenyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide were evaluated for their inhibitory activities against various enzymes. These studies indicate potential applications in enzyme regulation, which could be significant in pharmaceutical development (Cetin et al., 2021).

Anticonvulsant Agents

Compounds such as (5-amino-1, 2, 4-triazin-6-yl)(2-(benzo[d] isoxazol-3-yl) pyrrolidin-1-yl)methanone derivatives were explored for their potential as anticonvulsant agents. This research demonstrates the possible utility of these compounds in the treatment of seizure disorders (Malik & Khan, 2014).

Central Nervous System Depressant Activity

A study on novel (1,3-dialkyl-5-amino-1H-pyrazol-4-yl)arylmethanones demonstrated central nervous system depressant activity and potential anticonvulsant properties. This research contributes to our understanding of the potential use of these compounds in neuropharmacology (Butler, Wise & Dewald, 1984).

Future Directions

Future research on this compound could involve more detailed studies of its synthesis, properties, and potential applications. If it’s intended to be a drug, it would need to undergo extensive testing to determine its efficacy, safety, and mechanism of action .

properties

IUPAC Name

[3-(4-fluorophenyl)-1H-pyrazol-5-yl]-[4-(6-morpholin-4-ylpyrimidin-4-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24FN7O2/c23-17-3-1-16(2-4-17)18-13-19(27-26-18)22(31)30-7-5-28(6-8-30)20-14-21(25-15-24-20)29-9-11-32-12-10-29/h1-4,13-15H,5-12H2,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KONVDWGNFRUDEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=NC=N2)N3CCOCC3)C(=O)C4=CC(=NN4)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24FN7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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